molecular formula C9H10N2O3 B14853082 Ethyl 2-(5-formylpyrimidin-2-YL)acetate CAS No. 944903-28-0

Ethyl 2-(5-formylpyrimidin-2-YL)acetate

Cat. No.: B14853082
CAS No.: 944903-28-0
M. Wt: 194.19 g/mol
InChI Key: ITTICMJBAXSDTG-UHFFFAOYSA-N
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Description

Ethyl 2-(5-formylpyrimidin-2-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a formyl group attached to the pyrimidine ring and an ethyl ester group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-formylpyrimidin-2-yl)acetate typically involves the reaction of 5-formylpyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-formylpyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Hydrochloric acid in water for acidic hydrolysis; sodium hydroxide in water for basic hydrolysis.

Major Products Formed

    Oxidation: Ethyl 2-(5-carboxypyrimidin-2-yl)acetate.

    Reduction: Ethyl 2-(5-hydroxymethylpyrimidin-2-yl)acetate.

    Substitution: 2-(5-formylpyrimidin-2-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(5-formylpyrimidin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-formylpyrimidin-2-yl)acetate is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed to release the corresponding carboxylic acid. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-carboxypyrimidin-2-yl)acetate: Similar structure but with a carboxylic acid group instead of a formyl group.

    Ethyl 2-(5-hydroxymethylpyrimidin-2-yl)acetate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Ethyl 2-(5-methylpyrimidin-2-yl)acetate: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

Ethyl 2-(5-formylpyrimidin-2-yl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective reactions involving the formyl group are desired .

Properties

CAS No.

944903-28-0

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 2-(5-formylpyrimidin-2-yl)acetate

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)3-8-10-4-7(6-12)5-11-8/h4-6H,2-3H2,1H3

InChI Key

ITTICMJBAXSDTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=N1)C=O

Origin of Product

United States

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